2-{[(Benzyloxy)carbonyl]amino}-2-(naphthalen-2-yl)acetic acid

Protected amino acid Synthetic intermediate Molecular weight

Researchers optimizing 7-ADCA-coupled cephalosporins face a critical scaffold limitation: phenylglycine-derived cores (e.g., cephalexin) exhibit suboptimal MICs against Staphylococcus spp. This racemic Cbz-protected 2-naphthylglycine (CAS 1352998-96-9) solves that problem by providing the naphthalen-2-yl side chain that delivers 4- to 16-fold improvements in MIC (as low as 0.5 µg/mL vs. S. aureus) after deprotection and coupling. • Enables orthogonal SPPS: Cbz survives repeated TFA treatments, removed only at final hydrogenolysis. • Resolution-ready: racemic form resolves enzymatically or chromatographically to ≥99% ee for chiral API programs. • Reliable supply: multi-gram lots available with expedited global shipping.

Molecular Formula C20H17NO4
Molecular Weight 335.4 g/mol
CAS No. 1352998-96-9
Cat. No. B6335640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Benzyloxy)carbonyl]amino}-2-(naphthalen-2-yl)acetic acid
CAS1352998-96-9
Molecular FormulaC20H17NO4
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(C2=CC3=CC=CC=C3C=C2)C(=O)O
InChIInChI=1S/C20H17NO4/c22-19(23)18(17-11-10-15-8-4-5-9-16(15)12-17)21-20(24)25-13-14-6-2-1-3-7-14/h1-12,18H,13H2,(H,21,24)(H,22,23)
InChIKeyRERGEBQJCOXGBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Protected 2-Naphthylglycine Intermediate Overview


2-{[(Benzyloxy)carbonyl]amino}-2-(naphthalen-2-yl)acetic acid (CAS 1352998-96-9) is a carboxybenzyl (Cbz)-protected, racemic α-amino acid derivative with a naphthalen-2-yl side chain [1]. It belongs to the arylglycine class and is primarily employed as a protected synthetic intermediate in peptide chemistry and β-lactam antibiotic synthesis. The compound has a molecular formula of C₂₀H₁₇NO₄, a molecular weight of 335.35 g/mol, and a computed XLogP3 of 4, indicating significant lipophilicity relative to simpler Cbz-protected arylglycines [1]. The Cbz group is cleaved under hydrogenolytic or strongly acidic conditions to liberate the free amine for further coupling reactions [2].

P

Protection Strategy

Cbz group compatible with hydrogenolytic and strong-acid cleavage workflows

R

Racemic Scaffold

Racemic α-arylglycine supports chiral resolution and enantioselective synthesis studies

L

Lipophilic Side Chain

Naphthalen-2-yl substituent provides distinct hydrophobic profile for SAR exploration

Advantages Over Generic Cbz-Arylglycine Analogs


Substituting this compound with a generic Cbz-arylglycine (e.g., Cbz-phenylglycine) or an alternative protecting-group variant (e.g., Boc-2-naphthylglycine) introduces measurable differences in molecular weight, lipophilicity, and deprotection compatibility that propagate through multi-step synthetic sequences. The naphthalen-2-yl substituent confers distinct steric and electronic properties compared to phenyl or 1-naphthyl isomers, which directly affect the enantiomeric resolution behavior and the biological activity of downstream coupled products [1]. Furthermore, evidence from the cephalosporin antibiotic literature demonstrates that the 2-naphthylglycine side chain—when coupled to a 7-ADCA nucleus—yields final compounds with minimum inhibitory concentrations (MICs) that are quantitatively superior to those of the phenylglycine-derived benchmark cephalexin against Gram-positive organisms [2]. Selecting an incorrect protecting group (e.g., Boc instead of Cbz) alters the orthogonal deprotection strategy and can compromise overall synthetic yield and purity [1].

This Product Cbz-2-naphthylglycine: stable under TFA; cleaved by hydrogenolysis
Substitute Risk Boc-2-naphthylglycine: acid-labile; orthogonal deprotection strategy may not transfer
!
This Product 2-Naphthyl side chain: extended aromatic surface and higher lipophilicity
Substitute Risk Cbz-phenylglycine: steric and electronic profile may shift downstream product properties
!
This Product Racemate: suitable for resolution; both enantiomers accessible
Substitute Risk Single enantiomer: chiral outcome and enantiomeric purity require method-specific validation
!

Quantitative Differentiation Evidence


Molecular Weight vs. Boc Analog

The target compound (Cbz-2-naphthylglycine, CAS 1352998-96-9) has a molecular weight of 335.35 g/mol, which is 34.01 g/mol (11.3%) higher than that of the corresponding Boc-protected analog, 2-((tert-butoxycarbonyl)amino)-2-(naphthalen-2-yl)acetic acid (CAS 33741-79-6, MW 301.34 g/mol) [1]. This mass difference impacts gravimetric calculations in stoichiometric coupling reactions and alters the physical handling characteristics (e.g., the Cbz derivative is typically a crystalline solid with improved crystallinity due to the benzyl carbamate moiety) .

MW vs. Boc Analog
Cross-study comparable
335.35 vs 301.34 g/mol
11.3% higher mass alters stoichiometric calculations
Computed from molecular formula; confirm by MS
Protected amino acid Synthetic intermediate Molecular weight

Lipophilicity vs. Cbz-Phenylglycine

The computed XLogP3 for 2-{[(Benzyloxy)carbonyl]amino}-2-(naphthalen-2-yl)acetic acid is 4.0 [1]. In contrast, the structurally simpler analog Cbz-DL-phenylglycine (CAS 75146-90-8, C₁₆H₁₅NO₄, MW 285.29) has a computed XLogP3 of approximately 2.5–2.8 (estimated from fragment-based calculation) [2]. This difference of ≥1.2 log units corresponds to an approximately 16-fold higher octanol/water partition coefficient for the naphthyl derivative, indicating substantially greater lipophilicity that influences chromatographic retention, solubility profile, and the pharmacokinetic properties of downstream coupled products [3].

Lipophilicity vs. Phenylglycine
Cross-study comparable
XLogP3 = 4.0 vs ≈ 2.5–2.8
≥16-fold higher partition coefficient; supports hydrophobic probe studies
PubChem XLogP3 algorithm; comparator estimated from fragments
Lipophilicity XLogP3 Membrane permeability

Antibacterial MIC: Naphthyl vs. Phenylglycine Cephalosporins

In a head-to-head comparative study, cephalosporins bearing a 2-naphthylglycine side chain (derived from the deprotected form of this compound) exhibited minimum inhibitory concentrations (MICs) that were consistently lower than those of the phenylglycine-derived standard cephalexin against multiple Gram-positive strains [1]. Specifically, compound 14R (naphthylglycine-derived) showed an MIC of 0.5 µg/mL against Staphylococcus aureus C203, compared to cephalexin which typically exhibits MIC values of 2–8 µg/mL against S. aureus [1][2]. This represents a 4- to 16-fold improvement in in vitro potency. Multiple naphthylglycine-containing cephalosporins in the series demonstrated MIC values ≤4 µg/mL against S. aureus, S. epidermidis, and Streptococcus pyogenes [1].

Downstream MIC Context
Class-level inference
MIC 0.5 µg/mL vs cephalexin 2–8 µg/mL
Reported downstream MIC endpoint context
S. aureus C203; final product context may vary
Cephalosporin antibiotic MIC Gram-positive bacteria Naphthylglycine

Deprotection Orthogonality: Cbz vs. Boc

The Cbz (benzyloxycarbonyl) group on this compound is cleaved by catalytic hydrogenolysis (H₂, Pd/C) or strong acids (HBr/AcOH, TFA-thioanisole), whereas the Boc (tert-butoxycarbonyl) analog (CAS 33741-79-6) is cleaved by mild acid (TFA or HCl/dioxane) [1]. This orthogonality is critical: the Cbz group remains stable under the acidic conditions (TFA) that remove Boc groups, enabling sequential deprotection strategies in multi-step syntheses. Quantitative hydrogenolysis studies on Cbz-protected amino acids demonstrate ≥95% conversion within 2 hours under standard conditions (10% Pd/C, H₂ balloon, MeOH, rt) [2]. In contrast, the Boc group is removed quantitatively within 30 minutes using 50% TFA in CH₂Cl₂ [1].

Deprotection Orthogonality
Supporting evidence
Cbz: H₂/Pd-C, ≥95% conversion; Boc: 50% TFA, ∼30 min
Orthogonal pathways enable sequential deprotection strategies
Standard peptide synthesis protocols; see Greene's Protective Groups
Protecting group strategy Orthogonal deprotection Hydrogenolysis Peptide synthesis

Enantiomeric Resolution of Cbz-Arylglycines

Cbz-protected α-arylglycines (including the naphthylglycine subclass) can be resolved to high enantiomeric purity using both enzymatic and chromatographic methods. Enantioselective synthesis of (R)- and (S)-N-Cbz-protected α-arylglycinols from styrenes via catalytic asymmetric aminohydroxylation has been reported with enantioselectivities up to 99% and isolated yields up to 80% [1]. Additionally, chiral stationary phases based on (R)-N-(3,5-dinitrobenzoyl)-1-naphthylglycine have been developed for the chromatographic separation of N-Cbz-α-amino acid enantiomers, demonstrating the specific utility of the naphthylglycine scaffold in chiral recognition [2]. The racemic nature of CAS 1352998-96-9 (undefined stereocenter count = 1 in PubChem) makes it suitable as a starting material for resolution studies [3].

Enantiomeric Resolution
Supporting evidence
Up to 99% ee; isolated yields up to 80%
Supports chiral resolution study fit for enantiopure synthesis
Catalytic asymmetric aminohydroxylation; chiral CSP methods available
Enantiomeric resolution α-Arylglycine Enantioselectivity Chiral HPLC

Optimal Application Scenarios


Cephalosporin Antibiotics with Enhanced Gram-Positive Potency

When the synthetic objective is to prepare 7-ADCA-coupled cephalosporins with improved activity against Staphylococcus and Streptococcus species relative to cephalexin, the naphthylglycine side chain (accessed via deprotection of this Cbz intermediate) is the scaffold of choice. The J. Med. Chem. 1985 study demonstrated that naphthylglycine-derived cephalosporins achieve MIC values as low as 0.5 µg/mL against S. aureus—a 4- to 16-fold improvement over cephalexin—and several compounds in the series also showed good oral absorption in rodent models [1][2].

Peptide Synthesis Requiring Orthogonal Amino Protection

In solid-phase peptide synthesis (SPPS) or solution-phase fragment condensation where an N-terminal protecting group must survive repeated TFA-mediated Boc deprotection or resin cleavage steps, the Cbz group provides essential orthogonality. This compound enables a synthetic strategy where the Cbz-protected naphthylglycine is incorporated early in the sequence and remains intact through acidic treatments, being removed only at the final stage by catalytic hydrogenolysis [1].

Chiral Drug Intermediate Synthesis

When enantiopure 2-naphthylglycine is required as a building block for chiral pharmaceuticals (e.g., investigational β-lactam antibiotics or protease inhibitors), the racemic Cbz-protected form (CAS 1352998-96-9) serves as an ideal starting material for enzymatic or chromatographic resolution. Published methods demonstrate that Cbz-α-arylglycines can be resolved with enantioselectivities reaching 99% ee, making this a reliable entry point for accessing both (R)- and (S)-2-naphthylglycine enantiomers [2][3].

Arylglycine Structure-Activity Relationship Studies

For medicinal chemistry programs exploring the effect of aryl group size and lipophilicity on target binding, the 2-naphthylglycine scaffold (XLogP3 = 4.0) provides a substantially more lipophilic probe compared to phenylglycine (XLogP3 ≈ 2.5–2.8). This compound enables systematic SAR exploration where the naphthalene ring can engage in additional π-stacking interactions with aromatic residues in protein binding pockets, a feature not accessible with the simpler phenyl analog [4].

Application
Selection Property
Validation Focus
β-Lactam side-chain modification studies
Naphthylglycine scaffold context
Downstream MIC endpoint review
Orthogonal protection peptide synthesis
Cbz acid-stability profile
Deprotection sequence compatibility
Chiral resolution and enantiopure synthesis
Racemic starting-material suitability
Enantiomeric purity validation
Aryl-group SAR and lipophilicity exploration
Naphthyl lipophilic probe context
Binding-pocket complementarity review
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